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Abstract
CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor,

emerged from discovery programs as a second-generation compound with potential

therapeutic applications in a range of disorders, including depression, emesis, and

inflammatory conditions. This technical guide provides a comprehensive overview of the

discovery, preclinical development, and known pharmacological profile of CP 122721. While

the compound showed promise in early studies, its clinical development was not pursued

beyond Phase II trials. This document consolidates the available scientific literature to serve as

a resource for researchers in the field of neurokinin receptor modulation and drug

development.

Introduction
The tachykinin neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1

(NK-1) receptor, are key players in the transmission of pain signals, inflammatory responses,

and the regulation of mood and emesis. The discovery of non-peptide NK-1 receptor

antagonists represented a significant advancement in the potential treatment of various

pathologies. CP 122721, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-

trifluoromethoxybenzyl)amino-2-phenylpiperidine, was developed as an analog of the earlier

compound CP-99,994, with modifications aimed at improving its pharmacological properties.[1]
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This document details the discovery, mechanism of action, and preclinical data associated with

CP 122721.

Discovery and Preclinical Pharmacology
CP 122721 was synthesized and characterized as a potent and selective antagonist of the

human NK-1 receptor.[2] Preclinical studies demonstrated its high affinity for the receptor and

its ability to functionally block the actions of Substance P both in vitro and in vivo.

In Vitro Characterization
Binding Affinity: CP 122721 demonstrated high affinity for the human NK-1 receptor expressed

in IM-9 cells, with a pIC50 of 9.8.[1] This indicates a sub-nanomolar affinity, highlighting its

potency. Studies of [125I]BH-SP binding in the presence of CP 122721 showed a reduction in

the maximum number of binding sites (Bmax) with no change in the ligand's affinity (Kd),

suggesting a non-competitive mechanism of antagonism.[1]

Functional Antagonism: In a functional assay using guinea pig brain slices, CP 122721
effectively blocked the excitatory effects of Substance P on locus ceruleus cells with an IC50

value of 7 nM.[1][3]

In Vivo Efficacy
Inhibition of Plasma Extravasation: In guinea pigs, orally administered CP 122721 potently

inhibited plasma extravasation in the lungs induced by aerosolized capsaicin, with an ID50 of

0.01 mg/kg.[1] This model is a key indicator of anti-inflammatory activity mediated by the

blockade of neurogenic inflammation.

Central Nervous System Activity: The ability of CP 122721 to penetrate the central nervous

system was demonstrated in a guinea pig model of Sar9, Met (O2)11-SP-induced locomotor

activity. Oral administration of CP 122721 antagonized this effect with an ID50 of 0.2 mg/kg,

suggesting good brain penetration and target engagement.[1]

Insurmountable Blockade: Consistent with its non-competitive profile in vitro, CP 122721
produced an insurmountable blockade of Substance P-induced hypotension in awake dogs.

Oral doses of 0.01, 0.03, and 0.3 mg/kg caused a rightward shift in the dose-response curve to

Substance P, accompanied by a decrease in the maximal response.[1]
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Quantitative Data Summary
Parameter Species/System Value Reference

pIC50 (Human NK-1

Receptor)
IM-9 Cells 9.8 [1]

IC50 (SP-induced

excitation)

Guinea Pig Locus

Ceruleus
7 nM [1][3]

ID50 (Capsaicin-

induced plasma

extravasation)

Guinea Pig 0.01 mg/kg, p.o. [1]

ID50 (Sar9, Met

(O2)11-SP-induced

locomotor activity)

Guinea Pig 0.2 mg/kg, p.o. [1]

Experimental Protocols
Radioligand Binding Assay (General Protocol)

Cell Line: Human IM-9 cells expressing the NK-1 receptor.

Radioligand: [125I]BH-SP (Bolton-Hunter labeled Substance P).

Procedure:

Cell membranes are prepared from IM-9 cells.

Membranes are incubated with a fixed concentration of [125I]BH-SP and varying

concentrations of CP 122721.

Non-specific binding is determined in the presence of a high concentration of unlabeled

Substance P.

After incubation, bound and free radioligand are separated by filtration.

The radioactivity retained on the filters is quantified using a gamma counter.
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IC50 values are determined by non-linear regression analysis of the competition binding

curves. The pIC50 is calculated as the negative logarithm of the IC50.

Capsaicin-Induced Plasma Extravasation in Guinea Pig
Lung (General Protocol)

Animals: Male Hartley guinea pigs.

Procedure:

Animals are pre-treated with CP 122721 or vehicle orally at various doses.

After a set pre-treatment time, animals are anesthetized.

Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

Animals are exposed to an aerosol of capsaicin to induce neurogenic inflammation and

plasma extravasation.

After a set exposure time, the animals are euthanized, and the lungs are perfused to

remove intravascular dye.

The amount of Evans blue dye extravasated into the lung tissue is extracted and

quantified spectrophotometrically.

The ID50 is calculated as the dose of CP 122721 that causes a 50% reduction in dye

extravasation compared to vehicle-treated animals.

Sar9, Met (O2)11-SP-Induced Locomotor Activity in
Guinea Pigs (General Protocol)

Animals: Male Dunkin-Hartley guinea pigs.

Agonist: Sar9, Met (O2)11-Substance P, a potent and selective NK-1 receptor agonist.

Procedure:

Animals are pre-treated with CP 122721 or vehicle orally at various doses.
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After the pre-treatment period, animals are placed in individual activity monitoring

chambers.

A baseline period of locomotor activity is recorded.

The NK-1 agonist, Sar9, Met (O2)11-Substance P, is administered (e.g.,

intracerebroventricularly) to stimulate locomotor activity.

Locomotor activity is recorded for a defined period after agonist administration.

The ID50 is determined as the dose of CP 122721 that inhibits the agonist-induced

increase in locomotor activity by 50%.

Clinical Development
CP 122721 entered Phase II clinical trials for the treatment of depression, emesis, and

inflammatory diseases.[1] However, no further development has been reported in the public

domain. The reasons for the discontinuation of its development are not publicly known.

Consequently, there is no available quantitative data or detailed protocols from these clinical

studies.

Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway of the NK-1 receptor and a

generalized workflow for the preclinical evaluation of an NK-1 receptor antagonist like CP
122721.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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